

The Chemical Reactivity of 4-Nitrosophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Nitrosophenol**

Cat. No.: **B094939**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

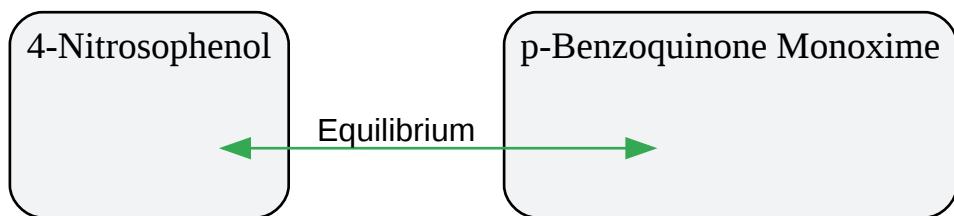
This technical guide provides a comprehensive overview of the chemical reactivity of **4-nitrosophenol**, a versatile organic compound with significant applications in chemical synthesis. The document delves into its synthesis, tautomeric nature, and key reactions, including oxidation, reduction, and cycloadditions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a practical resource for laboratory and research applications.

Introduction

4-Nitrosophenol (p-nitrosophenol) is an aromatic compound characterized by a hydroxyl group and a nitroso group substituted at the para positions of a benzene ring. It exists in a tautomeric equilibrium with its quinone monoxime form. This dual reactivity makes it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.^[1] Understanding its chemical behavior is crucial for its effective utilization in organic synthesis and drug development.

Physicochemical Properties

4-Nitrosophenol is typically a pale-yellow orthorhombic crystalline solid.^{[1][2]} It is moderately soluble in water and soluble in various organic solvents.^[2] A summary of its key physical and


chemical properties is provided in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ NO ₂	
Molecular Weight	123.11 g/mol	[2]
Melting Point	125-144 °C (decomposes)	[3] [4]
pKa	6.2 - 6.48	[5]
UV max (Methanol)	303 nm	[6]
Solubility in Water	<0.1 g/100 mL at 21 °C	[3]

Table 1: Physicochemical Properties of **4-Nitrosophenol**

Tautomerism

A key feature of **4-nitrosophenol**'s reactivity is its existence in a tautomeric equilibrium with p-benzoquinone monoxime. In solution and in the solid state, the equilibrium largely favors the quinonoid form.[\[7\]](#)[\[8\]](#) This tautomerism is crucial as it influences the molecule's spectroscopic properties and its reactivity in various chemical transformations. The greater stability of the quinone monoxime form is attributed to the higher binding affinity of the proton to the oxime nitrogen compared to the phenolic oxygen.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium between **4-nitrosophenol** and p-benzoquinone monoxime.

Synthesis of 4-Nitrosophenol

Nitrosation of Phenol

A common and efficient method for the synthesis of **4-nitrosophenol** is the direct nitrosation of phenol using dinitrogen trioxide (N_2O_3).

Caption: Workflow for the synthesis of **4-nitrosophenol** via nitrosation of phenol.

Experimental Protocol: Synthesis from Phenol

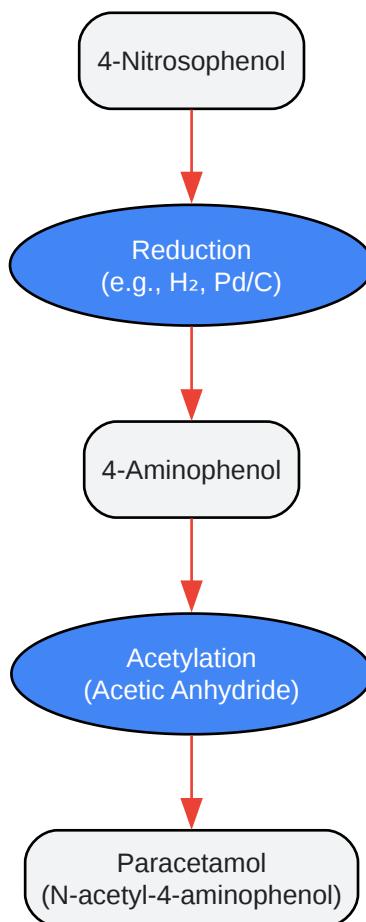
This protocol is adapted from a patented procedure for the synthesis of **4-nitrosophenol**.[\[10\]](#)

Materials:

- Phenol (94.11 g, 1 mol)
- Dinitrogen trioxide (N_2O_3), liquid (600 mmol)
- Deionized water
- 2.0 L reaction vessel
- Stirring apparatus
- Cooling bath (ice/water)
- Filtration apparatus (glass filter)
- Drying oven

Procedure:

- Prepare a 0.5 M solution of phenol by dissolving 94.11 g of phenol in water to a final volume of 2.0 L in the reaction vessel.
- Cool the phenol solution to 0 °C using an ice bath with continuous stirring.
- Slowly add 600 mmol of liquid dinitrogen trioxide to the cooled phenol solution over a period of 5 hours. Maintain the temperature at 0 °C throughout the addition.


- A brown precipitate of **4-nitrosophenol** will form.
- After the addition is complete, isolate the precipitate by filtration through a glass filter.
- Wash the collected solid with 200 mL of cold (0 °C) water.
- Dry the product in an oven at 50 °C.

Expected Yield: Approximately 70 mol% (around 85.66 g).[\[10\]](#)

Chemical Reactivity

Reduction

4-Nitrosophenol can be readily reduced to 4-aminophenol, a valuable intermediate in the pharmaceutical industry, particularly for the synthesis of paracetamol (acetaminophen).

[Click to download full resolution via product page](#)

Caption: Reduction of **4-nitrosophenol** to 4-aminophenol and subsequent acetylation to paracetamol.

Experimental Protocol: Reduction to N-acetyl-4-aminophenol

This one-pot procedure describes the reduction of **4-nitrosophenol** and subsequent acetylation to form N-acetyl-4-aminophenol (paracetamol).[\[10\]](#)

Materials:

- **4-Nitrosophenol** (87.8 g)
- Methanol (878 mL)
- Acetic anhydride (Ac_2O , 2.0 equivalents)
- 5 wt% Palladium on carbon (Pd/C) (4.39 g)
- Hydrogen (H_2) gas
- High-pressure reaction vessel (autoclave)
- Filtration apparatus

Procedure:

- Dissolve 87.8 g of **4-nitrosophenol** in 878 mL of methanol to create an 11 wt% solution in the high-pressure reaction vessel.
- To this solution, add 2.0 equivalents of acetic anhydride and 4.39 g of 5 wt% Pd/C.
- Pressurize the vessel with hydrogen gas to 20 bar.
- Heat the mixture to 50 °C and stir for 1 hour.
- Monitor the reaction for complete conversion.

- After the reaction is complete, cool the vessel and carefully release the hydrogen pressure.
- Remove the catalyst by filtration.
- The resulting filtrate contains N-acetyl-4-aminophenol.

Expected Purity: >98.5% N-acetyl-4-aminophenol.[10]

Oxidation

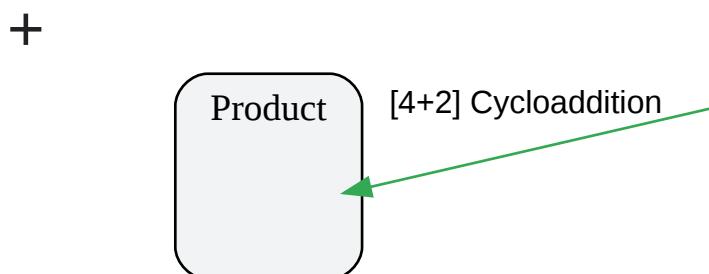
The oxidation of **4-nitrosophenol** can lead to various products, including p-benzoquinone. This transformation is of interest for the synthesis of quinone-based compounds. While specific yields for the oxidation of **4-nitrosophenol** are not readily available in the searched literature, general methods for the oxidation of phenols can be adapted. One such method involves the use of Fremy's salt (potassium nitrosodisulfonate).

General Experimental Protocol: Oxidation using Fremy's Salt

This is a general procedure for the oxidation of phenols to p-quinones using Fremy's salt.[6]

Materials:

- **4-Nitrosophenol**
- Fremy's salt (potassium nitrosodisulfonate)
- Suitable solvent (e.g., water, acetone, or a mixture)
- Buffer solution (e.g., phosphate buffer)
- Reaction vessel
- Stirring apparatus


Procedure:

- Dissolve the **4-nitrosophenol** in a suitable solvent system, which may include a buffer to maintain an appropriate pH.
- Prepare a solution of Fremy's salt.
- Add the Fremy's salt solution to the **4-nitrosophenol** solution with vigorous stirring. The reaction is often carried out at or below room temperature.
- The reaction progress can be monitored by observing the disappearance of the purple color of the Fremy's radical.
- Upon completion, the p-benzoquinone product can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
- The organic extracts are then washed, dried, and the solvent is evaporated to yield the crude product.
- Purification can be achieved by chromatography or recrystallization.

Note: The stoichiometry typically involves 2 equivalents of Fremy's salt for each equivalent of the phenol.^[6]

Cycloaddition Reactions (Hetero-Diels-Alder)

The nitroso group in **4-nitrosophenol** can act as a dienophile in hetero-Diels-Alder reactions with conjugated dienes. This [4+2] cycloaddition leads to the formation of 3,6-dihydro-2H-1,2-oxazine derivatives, which are valuable heterocyclic scaffolds in organic synthesis.^[11]

[Click to download full resolution via product page](#)

Caption: Hetero-Diels-Alder reaction of **4-nitrosophenol** with a conjugated diene.

General Experimental Protocol: Hetero-Diels-Alder Reaction

While a specific protocol for **4-nitrosophenol** was not found, this general procedure for the reaction of nitrosoarenes with dienes can be adapted.

Materials:

- **4-Nitrosophenol** (dienophile)
- Conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene, 4 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$)
- Ligand (e.g., phenanthroline)
- Carbon monoxide source (e.g., phenyl formate, 2.2 mmol)
- Base (e.g., triethylamine, 0.27 mmol)
- Solvent (e.g., toluene)

- Pressure tube

Procedure:

- In a pressure tube, combine the palladium catalyst, ligand, **4-nitrosophenol**, conjugated diene, carbon monoxide source, base, and solvent.
- Seal the tube and heat the reaction mixture (e.g., to 140 °C).
- Stir the reaction for a specified time (e.g., 6 hours).
- After cooling, the reaction mixture can be purified by chromatography to isolate the 3,6-dihydro-2H-1,2-oxazine product.

Note: This reaction often proceeds with high regioselectivity, which is influenced by the substituents on both the diene and the nitroso compound.[11]

Spectroscopic Data

A summary of the available spectroscopic data for **4-nitrosophenol** is presented in Table 2.

Technique	Solvent	Chemical Shifts (δ) / Wavenumber (cm^{-1}) and Assignments	Reference(s)
^1H NMR	DMSO-d ₆	13.0 (s, 1H, -OH), 7.66 (d, 2H, Ar-H), 6.63 (d, 2H, Ar-H)	
^{13}C NMR	DMSO-d ₆	Not explicitly assigned in the provided search results.	
FT-IR	KBr pellet	Key absorptions expected for O-H, N=O, and C=C (aromatic) stretching. Specific peak assignments were not detailed in the search results.	

Table 2: Spectroscopic Data for **4-Nitrosophenol**

Safety and Handling

4-Nitrosophenol is a hazardous substance and should be handled with appropriate safety precautions. It is flammable and poses a fire and explosion risk, especially when heated or in contact with acids and alkalis.^[1] It is also an irritant and a sensitizer, and many nitroso compounds are considered potential carcinogens.^[1] Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Nitrosophenol exhibits a rich and diverse chemical reactivity, primarily governed by its tautomeric equilibrium with p-benzoquinone monoxime and the presence of the reactive nitroso and hydroxyl functional groups. Its utility as a precursor in the synthesis of pharmaceuticals and

dyes underscores the importance of understanding its chemical behavior. This guide has provided a detailed overview of its synthesis, key reactions, and relevant experimental protocols, offering a valuable resource for chemists in research and development. Further investigation into its cycloaddition reactions and the quantitative aspects of its oxidation would be beneficial for expanding its synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. beilstein-journals.org [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. [Organic Syntheses Procedure](http://orgsyn.org) [orgsyn.org]
- 4. chemistris.tripod.com [chemistris.tripod.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. 4-Nitrosophenol (104-91-6) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [The Chemical Reactivity of 4-Nitrosophenol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094939#understanding-the-chemical-reactivity-of-4-nitrosophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com